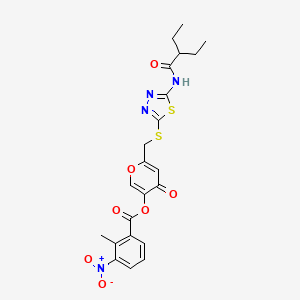
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule. It features multiple functional groups including amides, thiadiazoles, oxo-pyrans, and nitrobenzoates, making it a potentially versatile candidate for various chemical and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis processes. Key intermediates such as 1,3,4-thiadiazole derivatives are often synthesized first, followed by their attachment to pyran structures. Reaction conditions may include:
Refluxing in appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Utilizing catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Ensuring anhydrous conditions to avoid hydrolysis of reactive intermediates.
Industrial Production Methods
For large-scale production, the synthesis could be adapted to continuous flow chemistry techniques. This allows for better control over reaction conditions and increases the yield and purity of the final product. Common equipment includes high-pressure reactors and automated synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Possibly reducing the nitro group to an amine.
Substitution: Substituting various groups on the pyran ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon with hydrogen (Pd/C H2).
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation products may include sulfoxides and sulfones.
Reduction can yield corresponding amines.
Substitution reactions can produce a variety of derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry
The compound's complex structure allows it to be a potential ligand in coordination chemistry, forming complexes with metals that could be used as catalysts or in materials science.
Biology
In biological research, the compound might be studied for its interactions with proteins or enzymes due to its amide and nitro functionalities, which are known to bind to active sites.
Medicine
Industry
In an industrial context, the compound could serve as a precursor in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or nanomaterials.
Mécanisme D'action
The exact mechanism of action would depend on its application. Generally, the compound could interact with molecular targets like enzymes or receptors. For example, its amide bond could form hydrogen bonds with active site residues of proteins, while the nitro group might undergo bioreduction within cells, leading to its bioactivity.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has a unique combination of functional groups that may offer specific bioactivities or chemical reactivities not found in simpler molecules.
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar in the thiadiazole moiety.
4-oxo-4H-pyran-3-yl benzoates: : Similar in the pyran and benzoate structures.
Nitrobenzoates: : Similar in the nitrobenzoate functional group.
By combining these elements, this compound stands out for its potential multifaceted applications in various fields. Curious to see where else it might pop up in the research world?
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUQAGBPQCPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














